molecular formula C14H13N5OS3 B4549062 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide

Cat. No.: B4549062
M. Wt: 363.5 g/mol
InChI Key: YMJLUUJRVZAKHF-UHFFFAOYSA-N
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Description

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide is a useful research compound. Its molecular formula is C14H13N5OS3 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.02822358 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Characterization

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide, as part of imidazothiadiazole and related analogs, has been synthesized through heterocyclization processes. The structural and spectral features of such compounds are often elucidated using Density Functional Theory (DFT) calculations, where the DFT-estimated ^1H NMR spectral data generally exhibit good agreement with experimental data. These synthesis processes are fundamental in the development of compounds with potential pharmacological applications, including anticancer activities. Some derivatives have shown potent cytotoxic effects against various cancer cell lines, highlighting the significance of molecular synthesis and characterization in drug discovery and development processes (Sraa Abu-Melha, 2021).

Anticancer Screening

The anticancer properties of imidazothiadiazole analogs and related compounds have been extensively studied, with some derivatives displaying significant cytotoxic activities against different cancer cell lines. For example, certain derivatives have been found to be particularly effective against breast cancer cells, suggesting the potential therapeutic application of these compounds in cancer treatment. The evaluation of cytotoxic activities is typically conducted in comparison with known anticancer agents, such as 5-fluorouracil, providing a benchmark for assessing the efficacy of new compounds (Sraa Abu-Melha, 2021).

Molecular Docking Studies

Molecular docking studies are crucial in understanding the interaction between synthesized compounds and target proteins associated with disease pathways. These studies help in predicting the binding affinities and modes of action of potential therapeutic agents. For imidazothiadiazole analogs, docking studies have been used to explore their interactions with specific proteins, offering insights into their potential mechanisms of action in inhibiting cancer cell growth. This computational approach is instrumental in the rational design of new drugs with enhanced efficacy and specificity (Sraa Abu-Melha, 2021).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS3/c1-2-7-21-14-19-18-13(23-14)17-11(20)8-22-12-15-9-5-3-4-6-10(9)16-12/h2-6H,1,7-8H2,(H,15,16)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJLUUJRVZAKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide
Reactant of Route 5
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide
Reactant of Route 6
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N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-benzimidazol-2-ylthio)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.